Conopressin G is a naturally occurring peptide belonging to the vasopressin/oxytocin family of neuropeptides. It was first isolated from the venom of the cone snail, Conus geographus. [, ] Conopressin G is classified as a neuroactive peptide due to its ability to modulate neuronal activity and influence various physiological processes. [, , , ] In scientific research, Conopressin G serves as a valuable tool for investigating neuronal signaling pathways, particularly those involving vasopressin-like receptors. [, , , ]
Conopressin G is primarily sourced from the venom of the cone snail Conus geographus, although it has also been identified in other species such as Conus imperialis and non-venomous snails like Lymnaea stagnalis and Aplysia californica . Conopressins are classified as disulfide-poor peptides, which distinguishes them from other peptide families that typically contain multiple disulfide bonds. This classification is significant for understanding their stability and function in biological systems.
The synthesis of Conopressin G involves several key steps, typically utilizing solid-phase peptide synthesis techniques. The process can be outlined as follows:
The molecular structure of Conopressin G consists of a linear sequence of amino acids with specific conformational properties influenced by its disulfide-poor nature. Key aspects include:
Conopressin G participates in several chemical reactions that are relevant to its function:
These interactions are crucial for understanding how Conopressin G exerts its physiological effects.
The mechanism of action for Conopressin G involves its interaction with vasopressin/oxytocin receptors in target organisms:
This mechanism highlights the functional similarities between conopressins and mammalian neuropeptides.
Conopressin G possesses distinct physical and chemical properties:
These properties influence both its laboratory handling and biological functionality.
Conopressin G has several scientific applications:
Conopressin G is a neuropeptide with the primary sequence Cysteine-Phenylalanine-Isoleucine-Arginine-Asparagine-Cysteine-Proline-Arginine-Glycine-NH₂ (CFIRNCPRG-NH₂), where the C-terminal glycine is amidated [8]. This nonapeptide belongs to the vasopressin/oxytocin superfamily, characterized by a cyclic hexapeptide ring formed by a disulfide bond between cysteine residues at positions 1 and 6, followed by a C-terminal tripeptide tail [1] [4]. A distinctive feature of Conopressin G is the presence of a basic residue (arginine) at position 4, which is conserved in invertebrate vasopressin-like peptides but absent in mammalian vasopressin and oxytocin [1] [2]. Position 8 (arginine) classifies it as a vasopressin-like peptide, contrasting with oxytocin-like peptides that have neutral residues at this site [1] [7].
C-terminal amidation is a critical post-translational modification (PTM) that enhances receptor binding affinity and metabolic stability. This modification is enzymatically mediated by peptidylglycine α-amidating monooxygenase, which converts a C-terminal glycine precursor into an α-amide [1] [4]. Unlike other conopressins (e.g., γ-conopressin-vil from Conus villepinii), Conopressin G lacks γ-carboxyglutamate or other complex PTMs, resulting in a simpler electrostatic profile [4] [7].
Table 1: Primary Sequence Comparison of Conopressin G with Related Peptides
Peptide | Primary Sequence | Position 4 Residue | Position 8 Residue | C-Terminus |
---|---|---|---|---|
Conopressin G | CFIRNCPRG* | Arginine | Arginine | Amidated |
Lys-conopressin | CFIRNCPKG* | Arginine | Lysine | Amidated |
Vasopressin | CYFQNCPRG* | Glutamine | Arginine | Amidated |
Oxytocin | CYIQNCPIG* | Isoleucine | Glycine | Amidated |
γ-Conopressin-vil | CLIQDCPγG* | Isoleucine | γ-Carboxyglutamate | Amidated |
γ = γ-carboxyglutamate; * = amidation [1] [4] [7]
The tertiary structure of Conopressin G is stabilized by a single disulfide bond between cysteine residues at positions 1 and 6 (Cys¹–Cys⁶), forming a 20-membered cyclic ring [8]. This disulfide bridge creates a rigid conformational scaffold essential for receptor engagement. The Cys¹–Cys⁶ connectivity is conserved across all vasopressin/oxytocin-related peptides, including conopressins, and is critical for maintaining the bioactive conformation [1] [4]. The cyclic ring encloses six amino acids (residues 1–6), while residues 7–9 form an exocyclic tail that exhibits conformational flexibility [1] [6].
The disulfide bond imparts exceptional stability against thermal and proteolytic degradation. Structural studies confirm that the cyclic framework enforces a β-turn conformation within the ring, positioning residues 2–4 for receptor interaction [1] [3]. Mutagenesis of cysteine residues in related conopressins abolishes biological activity, underscoring the indispensability of the disulfide bond [1]. Unlike larger conotoxins (e.g., μ-conotoxins with three disulfide bonds), conopressins lack additional disulfide cross-links, resulting in reduced structural complexity [6].
The Cys¹–Cys⁶ bond in Conopressin G adopts a right-handed hook conformation, as revealed by X-ray and NMR analyses of homologous peptides. This topology creates a hydrophobic patch involving phenylalanine (position 2) and isoleucine (position 3), flanked by polar residues (arginine at position 4) [1] [3]. The absence of non-native disulfide isomers (e.g., Cys¹–Cys² or Cys¹–Cys⁷) in oxidative folding assays highlights the kinetic preference for the native connectivity [6].
Solution-phase NMR spectroscopy has elucidated the dynamic structure of Conopressin G under physiological conditions. In aqueous environments, the peptide adopts a compact conformation with a well-defined cyclic ring (residues 1–6) and a flexible C-terminal tail (residues 7–9) [1] [9]. Nuclear Overhauser effect (NOE) data reveal strong sequential NOEs between Tyr²/Ile³ and Ile³/Arg⁴, indicating a stable β-turn stabilized by hydrogen bonding between Cys¹ C=O and Asn⁵ N-H [1]. The amidated C-terminus reduces conformational heterogeneity compared to acid forms, as demonstrated in studies of Conopressin-M1/M2 [1].
Key NMR parameters for Conopressin G include:
Calcium-induced conformational changes observed in γ-conopressin-vil (mediated by γ-carboxyglutamate) are absent in Conopressin G due to its lack of metal-chelating residues [4] [7]. In membrane-mimetic solvents (e.g., 30% trifluoroethanol), the exocyclic tail folds back toward the ring, forming transient hydrophobic interactions with Phe² [1]. This "closed" conformation may enhance receptor affinity by mimicking the bound state.
Conopressin G shares a conserved cyclic disulfide framework with vertebrate vasopressin and oxytocin but diverges in key sequence motifs that dictate receptor selectivity. Unlike mammalian vasopressin (CYFQNCPRG), Conopressin G contains arginine at position 4 instead of glutamine. This substitution enhances affinity for invertebrate vasopressin-like receptors involved in reproductive behavior [2]. Functional studies in *Lymnaea stagnalis demonstrate that Conopressin G contracts the vas deferens and modulates neuronal activity, paralleling oxytocin’s role in uterine contraction despite its structural similarity to vasopressin [2] [7].
Table 2: Functional Divergence Across Vasopressin/Oxytocin Superfamily
Peptide | Receptor Target | Biological Function | Species Origin |
---|---|---|---|
Conopressin G | Lymnaea V1-like receptor | Vas deferens contraction; neuronal inhibition | Conus geographus |
Vasopressin | V1aR, V2R | Vasoconstriction; antidiuresis | Mammals |
Oxytocin | Oxytocin receptor | Uterine contraction; lactation | Mammals |
γ-Conopressin-vil | Undetermined | Calcium-dependent neuroactivity | Conus villepinii |
Position 8 is a critical determinant for receptor specificity across this superfamily. While arginine at this position (as in Conopressin G) favors vasopressin receptors, substitutions with neutral residues (e.g., leucine in conopressin-T) confer antagonist activity [1] [4]. Conopressin G exhibits full agonist activity at zebrafish V2 receptors but only partial agonism at human V1b receptors, underscoring evolutionary divergence in receptor interfaces [1]. The proline residue at position 7 in Conopressin G introduces a kink in the exocyclic tail, restricting its conformational freedom compared to vasopressin [1] [3].
Conopressins represent a functional "bridge" in the evolution of vasopressin/oxytocin signaling. Invertebrates like Lymnaea express only a single conopressin gene, whereas vertebrates possess distinct vasopressin and oxytocin genes arising from gene duplication [2] [7]. This suggests Conopressin G embodies ancestral multifunctionality lost in vertebrate ligands.
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0